N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-2-fluorobenzamide
CAS No.:
Cat. No.: VC11359234
Molecular Formula: C21H23FN2O2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23FN2O2 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C21H23FN2O2/c1-14-8-7-9-15(2)18(14)23-20(26)21(12-5-6-13-21)24-19(25)16-10-3-4-11-17(16)22/h3-4,7-11H,5-6,12-13H2,1-2H3,(H,23,26)(H,24,25) |
| Standard InChI Key | XYERKRZODRVYPH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)C3=CC=CC=C3F |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)C3=CC=CC=C3F |
Introduction
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-2-fluorobenzamide is a synthetic compound classified under benzamide derivatives. These compounds are widely studied for their diverse biological activities, including anti-inflammatory, antiplasmodial, and potential antitubercular properties. The compound's structure and functional groups suggest applications in medicinal chemistry and drug discovery.
Synthesis Pathways
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-2-fluorobenzamide typically involves:
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Amide Bond Formation: Reacting a cyclopentylamine derivative with a 2-fluorobenzoyl chloride under controlled conditions.
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Substitution Reactions: Introducing the dimethylphenyl group via carbamoylation using reagents like isocyanates or carbamoyl chlorides.
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Purification: Chromatographic techniques to isolate the desired compound.
Antiplasmodial Activity
Benzamide derivatives, including similar compounds, have shown efficacy against Plasmodium falciparum. The presence of fluorine in the benzamide group enhances lipophilicity and membrane permeability, contributing to antimalarial activity .
Anti-inflammatory Potential
The dimethylphenyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting possible applications in reducing inflammation .
Antitubercular Applications
While direct data on this compound is limited, structurally related benzamides have demonstrated moderate to potent activity against Mycobacterium tuberculosis strains, with low cytotoxicity profiles .
Pharmacokinetics
Preliminary studies on related compounds suggest favorable absorption and distribution profiles due to their lipophilicity and molecular size.
Toxicity
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